CGS 26303 is a synthetic compound known for its role as a peptidase inhibitor, particularly targeting endothelin converting enzyme-1 (ECE-1) and neutral endopeptidase (NEP). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, especially in cardiovascular diseases. CGS 26303 is classified as a non-peptidic inhibitor, which distinguishes it from other peptide-based inhibitors.
The compound was developed by the pharmaceutical company Ciba-Geigy, now part of Novartis. Its development was aimed at exploring new avenues for treating conditions related to the endothelin system, which plays a crucial role in vascular biology and pathology.
CGS 26303 is classified under the category of peptidase inhibitors and more specifically as a dual inhibitor of ECE-1 and NEP. This classification highlights its mechanism of action and therapeutic potential in modulating peptide signaling pathways.
The synthesis of CGS 26303 typically involves multi-step organic synthesis techniques. Key methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the final product.
CGS 26303 features a complex molecular architecture that includes:
The molecular formula for CGS 26303 is C₁₃H₁₅N₃O₄P, with a molecular weight of approximately 305.25 g/mol. Its structural representation can be depicted using chemical drawing software to visualize the spatial arrangement of atoms.
CGS 26303 primarily engages in competitive inhibition against ECE-1 and NEP. The compound binds to the active site of these enzymes, blocking substrate access and thereby inhibiting their catalytic activity.
The kinetics of inhibition can be characterized using various assays that measure enzyme activity in the presence of varying concentrations of CGS 26303. These studies typically reveal that CGS 26303 exhibits a dose-dependent inhibition profile, indicating its potential utility in therapeutic applications.
The mechanism by which CGS 26303 exerts its effects involves:
Experimental studies have shown that treatment with CGS 26303 results in significant changes in endothelial cell function, including increased expression levels of ECE-1 mRNA and protein in response to various stimuli.
CGS 26303 is typically presented as a white to off-white solid. Its solubility characteristics vary based on solvent choice but generally exhibit moderate solubility in polar solvents.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to elucidate functional groups and confirm structural integrity.
CGS 26303 has been investigated for various applications including:
CGS 26303 (C₁₆H₁₈N₅O₃P; MW 359.32 g/mol; CAS 154116-31-1) is a non-peptidic dual-function inhibitor with significant therapeutic potential in cardiovascular and renal diseases [1] [5]. Its development marked a strategic shift from peptide-based inhibitors, offering enhanced metabolic stability and oral bioavailability. The compound’s core structure integrates a phosphinic acid moiety critical for zinc coordination in enzyme active sites, enabling potent inhibition of two key metalloproteases: neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE) [2] [7]. This pharmacological profile allows CGS 26303 to simultaneously modulate vasoactive peptide systems—specifically, potentiating natriuretic peptides while suppressing endothelin-1 (ET-1) formation.
CGS 26303 is classified as a dual ECE/NEP inhibitor, targeting two zinc metalloproteases central to cardiovascular homeostasis:
Table 1: Enzymatic Targets and Inhibitory Potency of CGS 26303
Target Enzyme | Substrate | Biological Consequence | IC₅₀ (nM) |
---|---|---|---|
NEP 24.11 | ANP, BNP, CGRP | Vasodilation, natriuresis | 20 |
ECE-1 | Big endothelin-1 | Reduced vasoconstriction | 410 |
ACE | Angiotensin I | No significant inhibition | >10,000 |
The dual mechanism creates a synergistic cardiovascular effect: NEP inhibition counters volume/pressure overload, while ECE inhibition attenuates pathological hypertrophy and fibrosis [4] [9]. Unlike selective NEP inhibitors (e.g., thiorphan), CGS 26303 significantly reduces ET-1–mediated pathologies in vivo, as validated in spontaneously hypertensive rat (SHR) models where it lowered mean arterial pressure by 25–30% after chronic administration [2] [7].
The development of CGS 26303 responded to limitations of early metalloprotease inhibitors:
CGS 26303 emerged from systematic structure-activity relationship (SAR) studies focused on:
Structural Formula:
C₁₆H₁₈N₅O₃P Phosphinic acid core linked to biphenylmethyl and N-aryl substituents
This optimization yielded a molecule with balanced potency against NEP and ECE-1, oral activity, and sustained target engagement in vivo [2] [7].
CGS 26303 uniquely interfaces with two counterregulatory peptide systems:
Endothelin System Regulation
Natriuretic Peptide Potentiation
Therapeutic Implications in Preclinical Models
Table 2: Preclinical Efficacy of CGS 26303 in Disease Models
Disease Model | Dose/Regimen | Key Effects | Reference |
---|---|---|---|
Spontaneously Hypertensive Rats | 30 mg/kg/day × 8 weeks | ↓ MAP 28%; ↓ LV mass 30%; ↓ ET-1 50% | [2] |
Nitrofen-Induced CDH (Rat) | 50 mg/kg BID × GD12–21 | ↑ Survival 13%; ↑ Lung index 13% | [6] |
Heart Failure (Dog) | 10 mg/kg PO | ↑ Cardiac output 22%; ↓ Pulmonary wedge pressure | [4] |
Molecular Crosstalk
The dual inhibition creates interconnected effects:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: